3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide
Description
Propriétés
IUPAC Name |
3-methoxy-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-8-18-20-11-14-9-15(6-7-17(14)23(18)22-12)21-19(24)13-4-3-5-16(10-13)25-2/h3-5,8,10-11,15H,6-7,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSGXUQKNJGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC(=CC=C4)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : 3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide
- Molecular Formula : C19H19N4O2
- Molecular Weight : 370.38 g/mol
Research indicates that compounds similar to 3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide exhibit various mechanisms of action that contribute to their biological activity:
- Inhibition of PI3K/AKT/mTOR Pathway : Studies have shown that related compounds can significantly inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and survival. This inhibition leads to reduced tumor growth in xenograft models .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect is vital for its anticancer activity.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in macrophages. This suggests a dual role in both cancer therapy and inflammatory diseases .
Biological Activity and Efficacy
The biological activity of 3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide has been evaluated through various studies:
Anticancer Activity
A series of in vitro studies have assessed the compound's antiproliferative effects against different cancer cell lines. The following table summarizes findings from key studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | PI3K/AKT/mTOR pathway inhibition |
| HCT116 (Colon) | 10.0 | COX inhibition and apoptosis |
These results indicate that the compound exhibits potent antiproliferative activity across various cancer types.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzamide and pyrazoloquinazoline moieties can significantly impact biological activity:
- Substitution Patterns : Variations in the methoxy group position on the benzamide ring influence both lipophilicity and binding affinity to target proteins.
- Pyrazoloquinazoline Modifications : Alterations in the pyrazolo ring structure affect the compound's ability to inhibit specific kinases involved in cancer progression.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Xenograft Model Study : In a study involving U-87 MG xenografts in nude mice, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study emphasized its potential as an effective anticancer agent .
- In Vivo Efficacy : Another study demonstrated that treatment with related compounds led to decreased tumor growth rates and prolonged survival in animal models of breast cancer.
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with the target molecule:
3-(4-Methoxybenzoyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6m)
- Core Structure: Pyrazolo[1,5-a]quinazolinone with a 4-methoxybenzoyl group at position 3.
- Key Differences :
- Substituent at position 3: Benzoyl vs. benzamide in the target compound.
- Additional dimethyl groups at position 6.
- Dimethyl substituents at position 8 increase steric bulk, which could reduce solubility .
2-Methoxy-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7e)
- Core Structure : Pyrazolo[3,4-b]pyridine with a 2-methoxybenzamide group.
- Key Differences :
- Pyridine-based core vs. quinazoline in the target compound.
- Methoxy position: 2-methoxy vs. 3-methoxy in the target.
- Positional isomerism of the methoxy group may influence hydrogen bonding or lipophilicity .
4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- Core Structure : Pyrimidodiazepine with a 3-methoxybenzamide group.
- Key Differences :
- Larger, fused heterocyclic system (pyrimidodiazepine) vs. pyrazoloquinazoline.
- Cyclopentyl and difluoro substituents enhance hydrophobicity.
- Impact :
Physicochemical and Spectral Properties
Infrared Spectroscopy (IR)
| Compound | C=O Stretching (cm⁻¹) | Additional Peaks | Reference |
|---|---|---|---|
| Target (Inferred) | ~1670–1640 | Methoxy C-O (~1270), NH (~3325) | |
| 6m | 1672, 1616 | C=C (1518), OCH₃ (1260) | |
| 7e | 1640 | C-O (1270), NH (3370) |
¹H NMR Highlights
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
